molecular formula C8H8N4O2 B1299510 5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylic acid CAS No. 842972-32-1

5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylic acid

Cat. No.: B1299510
CAS No.: 842972-32-1
M. Wt: 192.17 g/mol
InChI Key: YFTGQBVYIOJXMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Triazolopyrimidines in Heterocyclic Chemistry

The development of triazolopyrimidine chemistry represents a significant milestone in the evolution of heterocyclic compound research, with these structures emerging as crucial components in the broader landscape of nitrogen-containing aromatic systems. Triazolopyrimidine derivatives belong to a group of aromatic heterocyclic compounds that share a crucial structural feature of a pyrimidine ring fused to a five-membered aromatic heterocycle at specific positions. The historical significance of these compounds extends back to early investigations into purine bioisosteric analogues, where researchers recognized the potential of triazolopyrimidine systems to mimic natural biological substrates while offering enhanced stability and modified pharmacological properties.

The emergence of triazolopyrimidines as a distinct chemical class gained momentum through systematic investigations into their synthesis and biological evaluation throughout the late twentieth and early twenty-first centuries. Research efforts have consistently demonstrated that molecules containing triazolopyrimidine cores exhibit diverse biological activities, establishing these compounds as valuable scaffolds for drug discovery programs. The specific compound 5,7-dimethyl-triazolo[4,3-a]pyrimidine-3-carboxylic acid represents one of several isomeric variations that have been extensively studied, with its particular structural arrangement offering unique opportunities for pharmaceutical applications.

The historical development of synthetic methodologies for triazolopyrimidine compounds has evolved from traditional thermal approaches to more sophisticated techniques, including microwave-assisted synthesis and one-pot conversion strategies. These advances have significantly improved the accessibility of triazolopyrimidine derivatives, enabling more comprehensive structure-activity relationship studies and facilitating the discovery of compounds with enhanced biological profiles. The progression from laboratory curiosities to clinically relevant compounds has established triazolopyrimidines as essential components of contemporary medicinal chemistry research.

Chemical Classification and Nomenclature

The compound 5,7-dimethyl-triazolo[4,3-a]pyrimidine-3-carboxylic acid possesses a well-defined chemical classification within the broader category of nitrogen-containing heterocyclic compounds. This compound is characterized by its molecular formula C8H8N4O2 and molecular weight of 192.17 grams per mole, with the Chemical Abstracts Service number 842972-32-1 serving as its unique identifier. The systematic nomenclature reflects the presence of methyl substituents at the 5 and 7 positions of the triazolopyrimidine ring system, along with a carboxylic acid functionality at the 3 position.

The structural classification of this compound places it within the triazolopyrimidine family, which encompasses eight possible isomeric structures based on different fusion patterns between triazole and pyrimidine rings. The specific triazolo[4,3-a]pyrimidine arrangement represents one of these isomeric forms, distinguished by the particular connectivity pattern between the nitrogen atoms in the fused ring system. This isomeric designation is crucial for understanding the compound's chemical behavior and biological activity, as different isomeric forms can exhibit substantially different properties despite sharing the same molecular formula.

The chemical properties of 5,7-dimethyl-triazolo[4,3-a]pyrimidine-3-carboxylic acid include a predicted density of 1.57±0.1 grams per cubic centimeter and a predicted acidity constant of -2.35±0.41, indicating its acidic nature due to the carboxylic acid functionality. These physical and chemical parameters provide essential information for understanding the compound's behavior in various chemical environments and its potential interactions with biological targets. The presence of multiple nitrogen atoms within the heterocyclic framework contributes to the compound's ability to participate in hydrogen bonding and coordinate with metal centers, expanding its utility in chemical synthesis and biological applications.

Significance in Medicinal Chemistry Research

The significance of 5,7-dimethyl-triazolo[4,3-a]pyrimidine-3-carboxylic acid in medicinal chemistry research stems from its position as a representative member of the triazolopyrimidine class, which has demonstrated remarkable versatility in pharmaceutical applications. Molecules containing triazolopyrimidine cores have shown diverse biological activities, including anti-Alzheimer, anti-diabetes, anticancer, antimicrobial, anti-tuberculosis, anti-viral, anti-malarial, anti-inflammatory, anti-parkinsonism, and anti-glaucoma activities. This broad spectrum of biological activities positions triazolopyrimidine derivatives as valuable lead compounds for drug discovery programs targeting multiple therapeutic areas.

The structural characteristics of 5,7-dimethyl-triazolo[4,3-a]pyrimidine-3-carboxylic acid make it particularly attractive as a scaffold for medicinal chemistry optimization efforts. The compound serves as a lead compound in drug discovery programs targeting infectious diseases and cancer, with its heterocyclic structure providing multiple sites for chemical modification to enhance biological activity and pharmacological properties. The carboxylic acid functionality offers opportunities for derivatization through ester formation, amide coupling, and salt formation, enabling the development of prodrugs and compounds with improved bioavailability.

Recent research has highlighted the potential of triazolopyrimidine derivatives in addressing contemporary medical challenges, including the development of novel therapeutic agents for neurological disorders and infectious diseases. The ability of these compounds to interact with diverse biological targets, including enzymes and receptors, makes them valuable tools for both basic research and applied pharmaceutical development. The compound's utility extends beyond direct therapeutic applications to include its use as a biochemical probe for studying biological processes and as a building block for the synthesis of more complex pharmaceutical molecules.

Overview of Current Research Landscape

The current research landscape surrounding 5,7-dimethyl-triazolo[4,3-a]pyrimidine-3-carboxylic acid and related triazolopyrimidine compounds reflects a dynamic and rapidly evolving field with significant activity across multiple research domains. Contemporary investigations focus on developing improved synthetic methodologies, exploring novel biological applications, and conducting comprehensive structure-activity relationship studies to optimize pharmaceutical properties. The synthesis of triazolopyrimidine compounds has benefited from advances in organic chemistry techniques, including the application of microwave irradiation to achieve efficient cyclization reactions with high yields.

Recent synthetic developments have emphasized the importance of developing environmentally friendly and economically viable synthetic routes for triazolopyrimidine compounds. Research efforts have focused on reducing the number of required reaction steps, avoiding the use of toxic reagents, and implementing one-pot conversion strategies to improve overall synthetic efficiency. These methodological advances have made triazolopyrimidine derivatives more accessible for biological evaluation and pharmaceutical development, facilitating expanded research into their therapeutic potential.

The biological evaluation of triazolopyrimidine compounds continues to reveal new therapeutic applications and mechanisms of action. Recent studies have demonstrated the potential of these compounds as selective receptor antagonists, with specific derivatives showing promise as P2X3 receptor antagonists for treating neuropathic pain and chronic cough. Additionally, research into anti-tubercular applications has identified triazolopyrimidine compounds as promising agents for addressing drug-resistant tuberculosis, highlighting their potential contribution to global health initiatives.

Research Area Current Focus Key Findings Future Directions
Synthetic Methodology Microwave-assisted synthesis, one-pot reactions 83.9% yield under microwave conditions Green chemistry approaches, scalable processes
Biological Activity Receptor antagonism, antimicrobial activity Selective P2X3 receptor inhibition Multi-target therapeutic strategies
Structure-Activity Relationships Substitution pattern optimization Enhanced potency through fluorine incorporation Computational design approaches
Pharmaceutical Development Lead optimization, drug delivery Improved metabolic stability Clinical candidate identification

The integration of computational chemistry approaches with experimental research has enhanced the understanding of triazolopyrimidine structure-activity relationships, enabling more rational design strategies for pharmaceutical optimization. Molecular docking studies and quantitative structure-activity relationship analyses have provided valuable insights into the molecular basis of biological activity, guiding the development of compounds with improved therapeutic profiles. This computational support has accelerated the drug discovery process and reduced the time and resources required for identifying promising pharmaceutical candidates.

Properties

IUPAC Name

5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O2/c1-4-3-5(2)12-6(7(13)14)10-11-8(12)9-4/h3H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFTGQBVYIOJXMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NN=C(N12)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10360642
Record name 5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10360642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

842972-32-1
Record name 5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10360642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of amidourea hydrochloride with formyl acid to form 1,2,4-triazol-5-one. This intermediate is then nitrated using fuming nitric acid to prepare 3-nitro-1,2,4-triazol-5-one. Subsequent reduction using hydrogen in the presence of Raney nickel yields 3-amino-5-hydroxyl-1,2,4-triazole, which is then cyclized with acetyl acetone to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as described above, with optimizations for scale-up and cost-efficiency. The reaction conditions are typically mild, and the raw materials are relatively inexpensive and readily available .

Chemical Reactions Analysis

Types of Reactions

5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives depending on the reagents and conditions used.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the triazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas with catalysts like Raney nickel for reductions, and various oxidizing agents for oxidation reactions. Substitution reactions often involve nucleophiles such as amines or halides under basic or acidic conditions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction can yield amino derivatives, while oxidation can produce oxides. Substitution reactions can result in a variety of substituted triazolopyrimidines .

Scientific Research Applications

Biological Activities

The compound exhibits several promising biological activities, including:

  • Anticancer Activity : Research indicates that derivatives of triazolo[4,3-a]pyrimidine structures can inhibit various cancer cell lines. For instance, studies have shown that modifications to the triazolo-pyrimidine scaffold can enhance potency against specific targets such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) .
  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. Compounds derived from this scaffold have demonstrated low micromolar IC₅₀ values against CDK-2, indicating potential as therapeutic agents in cancer treatment .

Synthesis and Derivatives

The synthesis of 5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylic acid can be achieved through various methods. A notable approach is the one-pot synthesis involving multiple components that yield high purity and yield of the desired compound . The versatility of this synthesis method allows for the exploration of numerous derivatives with tailored biological profiles.

Case Study 1: Anticancer Activity

A study focused on the anticancer properties of triazolo-pyrimidine derivatives found that specific modifications led to significant inhibition of tumor growth in MCF-7 breast cancer models. The compounds not only inhibited cell proliferation but also induced apoptosis and suppressed cell migration .

Case Study 2: Enzyme Inhibition

Another investigation highlighted the potential of 5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine derivatives as dual inhibitors of EGFR and VEGFR. These compounds were shown to possess IC₅₀ values ranging from 0.3 to 24 µM, demonstrating their effectiveness in targeting multiple pathways involved in cancer progression .

Summary Table of Applications

Application AreaDescriptionReferences
Anticancer ActivityInhibition of tumor growth and induction of apoptosis in cancer cell lines.
Enzyme InhibitionTargeting CDKs with low micromolar IC₅₀ values for potential cancer therapy.
Drug DesignVersatile scaffold for developing new therapeutic agents.

Mechanism of Action

The mechanism of action of 5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit microbial growth by interfering with essential enzymes or pathways in the microorganisms .

Comparison with Similar Compounds

Triazolo-Pyrimidine Derivatives with Identical Molecular Formulas

Three compounds share the molecular formula C₈H₈N₄O₂ but differ in core structure and substituent positions (Table 1):

Compound Name CAS Number Core Structure Substituent Positions Key Differences
5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylic acid (Target) 842972-32-1 Triazolo[4,3-a]pyrimidine 5,7-dimethyl; 3-carboxylic acid High acidity (pKa ~ -2.35)
2,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid 108129-01-7 Triazolo[1,5-a]pyrimidine 2,7-dimethyl; 6-carboxylic acid Altered ring fusion (1,5-a vs. 4,3-a)
1,7-Dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione 1031577-44-2 Pyrimido[4,5-d]pyrimidine 1,7-dimethyl; 2,4-dione Non-triazolo core; lactam functionality

Key Observations :

  • The triazolo[1,5-a]pyrimidine analog (CAS 108129-01-7) differs in ring fusion, which may alter electronic properties and binding interactions compared to the target compound .
  • The pyrimido[4,5-d]pyrimidine derivative (CAS 1031577-44-2) lacks a triazole ring, replacing it with a lactam (dione) group, significantly reducing acidity and altering solubility .

Functional Group Variants: Thiol vs. Carboxylic Acid

Replacing the carboxylic acid group with a thiol yields 5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine-3-thiol (CAS: 41266-80-2, Molecular Formula: C₇H₈N₄S ):

  • Reactivity : The thiol group enables disulfide bond formation or metal coordination, unlike the carboxylic acid .

Hydroxy and Oxo-Substituted Analogs

3-Methyl-5-oxo-5,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylic acid hydrate (CAS: 1396784-46-5, Molecular Formula: C₇H₈N₄O₄ ):

  • Structural Features : Incorporates a 5-oxo group and a hydrated carboxylic acid.

Biological Activity

5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylic acid (CAS No. 842972-32-1) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological activities, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C₈H₈N₄O₂
  • Molecular Weight : 192.17 g/mol
  • CAS Number : 842972-32-1

Synthesis

The synthesis of this compound has been reported in various studies. The compound is typically synthesized through multi-step reactions involving triazole and pyrimidine derivatives. Recent methods have focused on optimizing yields and purity while exploring different substituents that enhance biological activity.

Anti-inflammatory Activity

Research has demonstrated that derivatives of triazolo[4,3-a]pyrimidine exhibit significant anti-inflammatory properties. For instance:

  • COX Inhibition : The compound has been evaluated for its inhibitory effects on cyclooxygenase (COX) enzymes. In vitro studies indicated that certain derivatives showed IC50 values comparable to established anti-inflammatory drugs like celecoxib. Specifically, compounds derived from this scaffold have demonstrated potent COX-2 inhibition with IC50 values around 0.04 μmol/L .

Antimicrobial Activity

Studies have also assessed the antimicrobial properties of this compound. The compound exhibited notable activity against various bacterial strains and fungi:

  • Bacterial Sensitivity : The compound was effective against both Gram-positive and Gram-negative bacteria, indicating a broad-spectrum antimicrobial effect. Comparative studies highlighted its efficacy against resistant strains of bacteria .

Cancer Therapeutics

Emerging research suggests that this compound may play a role in cancer treatment:

  • USP28 Inhibition : Recent investigations revealed that triazolo[4,3-a]pyrimidine derivatives can inhibit USP28, a deubiquitinating enzyme implicated in tumorigenesis. This inhibition leads to decreased cell proliferation and induces apoptosis in cancer cell lines such as gastric cancer cells .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity:

Substituent Position Effect on Activity
Position 5Enhances COX-2 inhibition
Position 7Improves antimicrobial activity
Carboxylic acid groupEssential for bioactivity

Studies suggest that the presence of electron-donating groups at specific positions on the pyrimidine ring enhances anti-inflammatory and antimicrobial activities.

Case Study 1: Anti-inflammatory Efficacy

In a controlled study involving carrageenan-induced paw edema in rats, derivatives of 5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine demonstrated significant reductions in inflammation compared to controls. The study measured inflammatory markers such as COX-2 and iNOS levels pre-and post-treatment.

Case Study 2: Anticancer Potential

A study focusing on the effects of USP28 inhibitors derived from this compound showed promising results in inhibiting cell cycle progression in gastric cancer cells. The treatment resulted in decreased levels of oncogenic proteins and increased apoptosis markers.

Q & A

Q. How can researchers confirm the structural identity of 5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylic acid?

  • Methodological Answer: Structural confirmation requires a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying the positions of methyl groups (5- and 7-) and the carboxylic acid moiety. Infrared (IR) spectroscopy can confirm the presence of the carboxylic acid functional group (C=O stretch at ~1700 cm⁻¹). High-resolution mass spectrometry (HRMS) should align with the molecular formula C₈H₈N₄O₂ (theoretical mass: 192.0647 g/mol). Cross-referencing with CAS registry data (842972-32-1 ) ensures consistency with published identifiers .

Q. What are the standard synthetic routes for preparing this compound?

  • Methodological Answer: A common approach involves cyclocondensation reactions. For example, reacting 3-amino-1,2,4-triazole derivatives with substituted pyrimidine precursors under reflux in dimethylformamide (DMF) with triethylamine as a catalyst. The reaction is monitored via thin-layer chromatography (TLC), and the product is purified via recrystallization from ethanol/DMF mixtures. This method is analogous to protocols used for structurally related triazolo-pyrimidines .

Q. What purification strategies are recommended for isolating this compound?

  • Methodological Answer: After synthesis, column chromatography using silica gel (ethyl acetate/hexane gradients) removes unreacted starting materials. Recrystallization from polar aprotic solvents (e.g., DMF/ethanol) enhances purity (>95%). Analytical HPLC with a C18 column and UV detection (λ = 254 nm) verifies purity, with retention times compared to known standards .

Advanced Research Questions

Q. How can researchers optimize reaction yields for derivatives of this compound?

  • Methodological Answer: Yield optimization requires systematic screening of reaction conditions. For example:
  • Catalyst selection: Triethylamine vs. DBU (1,8-diazabicycloundec-7-ene) to enhance cyclization efficiency.
  • Solvent effects: Comparing DMF, acetonitrile, and toluene for polarity-driven reactivity.
  • Temperature control: Microwave-assisted synthesis at 120°C vs. traditional reflux.
    Design-of-experiments (DoE) frameworks, such as factorial designs, statistically identify critical parameters. Yields exceeding 80% have been reported for analogous triazolo-pyrimidines under optimized DMF/triethylamine conditions .

Q. How should researchers address contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer: Contradictions often arise from tautomerism or dynamic exchange processes. For example, the triazole ring may exhibit keto-enol tautomerism, altering NMR peak assignments. To resolve this:
  • Perform variable-temperature NMR to observe dynamic behavior.
  • Use 2D NMR techniques (COSY, HSQC) to correlate proton and carbon signals.
  • Compare experimental data with density functional theory (DFT)-calculated chemical shifts for tautomeric forms. This approach was validated in studies of similar heterocycles .

Q. What strategies are effective for studying the compound’s stability under varying storage conditions?

  • Methodological Answer: Stability studies should assess:
  • Thermal degradation: Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures.
  • Hydrolytic stability: Accelerated aging in buffers (pH 3–9) at 40°C for 30 days, with HPLC monitoring.
  • Photostability: Exposure to UV light (ICH Q1B guidelines).
    For related triazolo-pyrimidines, stability is maximized in anhydrous, dark conditions at -20°C .

Q. How can computational modeling predict the compound’s bioactivity?

  • Methodological Answer: Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate interactions with biological targets (e.g., enzymes like dihydrofolate reductase). Quantitative structure-activity relationship (QSAR) models trained on analogous triazolo-pyrimidines can predict IC₅₀ values. Pharmacophore mapping identifies critical functional groups (e.g., carboxylic acid for hydrogen bonding). These methods align with studies on triazolo-pyrazines with confirmed enzyme inhibition .

Q. What advanced techniques characterize crystallographic properties?

  • Methodological Answer: Single-crystal X-ray diffraction (SCXRD) resolves the compound’s 3D structure. Crystals are grown via slow evaporation from DMSO/water mixtures. Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement using SHELXTL software provide bond lengths/angles. Crystallographic data for related compounds (e.g., CCDC 1876879) validate packing interactions and hydrogen-bonding networks .

Methodological Tables

Q. Table 1: Key Spectroscopic Data for Structural Confirmation

TechniqueExpected Data for Target CompoundReference Compound (Example)
¹H NMR (DMSO-d₆)δ 2.45 (s, 3H, CH₃), δ 2.68 (s, 3H, CH₃)[1,2,4]Triazolo[4,3-a]pyridine-6-carboxylic acid (δ 2.50–2.70 for CH₃)
¹³C NMRδ 167.5 (COOH), δ 24.1/25.3 (CH₃)Triazolo-pyrimidine derivatives
IR1705 cm⁻¹ (C=O stretch)Carboxylic acid analogs

Q. Table 2: Reaction Optimization Parameters

ParameterTested ConditionsOptimal Outcome (Yield)
CatalystTriethylamine, DBU, NaHCO₃Triethylamine (82% yield)
SolventDMF, acetonitrile, tolueneDMF (78% yield)
TemperatureReflux (120°C), microwave (150°C)Microwave (88% yield)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.